![molecular formula C13H14ClN5O3S B14172846 N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B14172846.png)
N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with 3,5-dimethyl-4-nitropyrazole-1-yl acetic acid hydrazide under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as 2,5-dichlorothiophene.
Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 3,5-dimethylpyrazole.
Uniqueness
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide is unique due to the combination of its structural features, including the thiophene and pyrazole rings, the nitro group, and the specific substitution pattern. This unique structure contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H14ClN5O3S |
|---|---|
Poids moléculaire |
355.80 g/mol |
Nom IUPAC |
N-[(E)-1-(5-chlorothiophen-2-yl)ethylideneamino]-2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C13H14ClN5O3S/c1-7(10-4-5-11(14)23-10)15-16-12(20)6-18-9(3)13(19(21)22)8(2)17-18/h4-5H,6H2,1-3H3,(H,16,20)/b15-7+ |
Clé InChI |
RXFOPBVPAHVBTN-VIZOYTHASA-N |
SMILES isomérique |
CC1=C(C(=NN1CC(=O)N/N=C(\C)/C2=CC=C(S2)Cl)C)[N+](=O)[O-] |
SMILES canonique |
CC1=C(C(=NN1CC(=O)NN=C(C)C2=CC=C(S2)Cl)C)[N+](=O)[O-] |
Solubilité |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


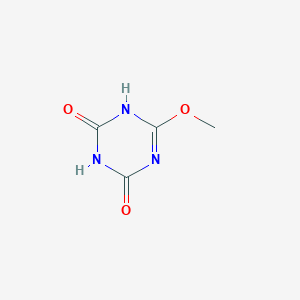
![1H-Inden-1-one, 2-[(2-fluorophenyl)methylene]-2,3-dihydro-](/img/structure/B14172769.png)

![1-[4-imino-8,8-dimethyl-6-oxo-5-(thiophen-2-yl)-6,7,8,9-tetrahydro-4H-chromeno[2,3-d]pyrimidin-3(5H)-yl]urea](/img/structure/B14172783.png)

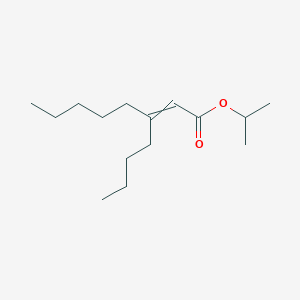
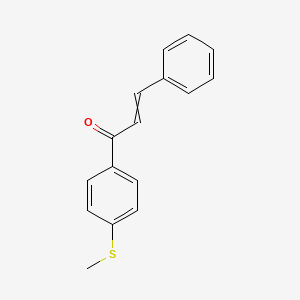
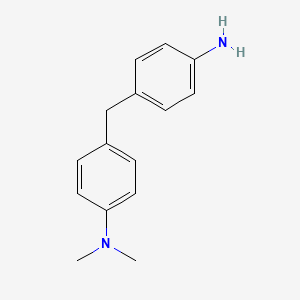
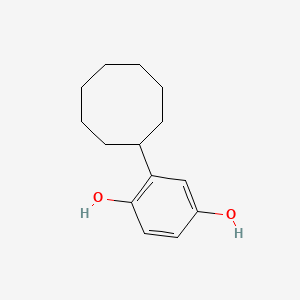
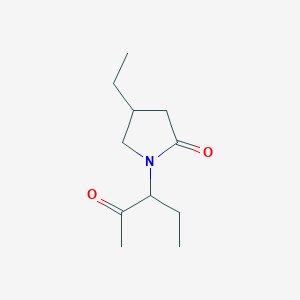
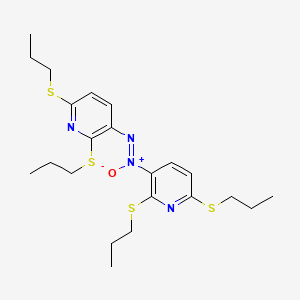
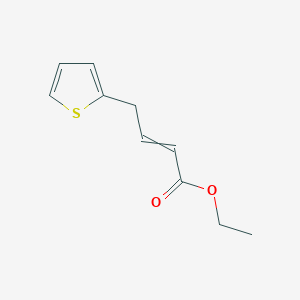
![2-(3,5-Dimethylpyrazol-1-yl)-9-methyl-7,8-dihydropyrimido[4,5-e][1,4]oxazepin-5-one](/img/structure/B14172833.png)
![4-Butoxy-2,7-bis(morpholin-4-yl)pyrimido[4,5-d]pyrimidine](/img/structure/B14172855.png)
